molecular formula C24H24N2O8 B612879 Z-Glu(osu)-obzl CAS No. 34897-67-1

Z-Glu(osu)-obzl

Cat. No.: B612879
CAS No.: 34897-67-1
M. Wt: 468.46
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu(osu)-obzl, also known as N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester, is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the protection and activation of amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu(osu)-obzl typically involves the reaction of N-Cbz-γ-t-butyl-L-glutamic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Z-Glu(osu)-obzl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amide Bonds: Formed during peptide synthesis

    N-Cbz-γ-t-butyl-L-glutamic acid: Formed during hydrolysis

    Free Amino Acid: Formed during deprotection.

Scientific Research Applications

Z-Glu(osu)-obzl is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Z-Glu(osu)-obzl involves the activation of the carboxyl group of glutamic acid, making it more reactive towards nucleophiles. This activation facilitates the formation of stable amide bonds, which are essential in peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, which react with the activated carboxyl group to form amide bonds .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester
  • N-Cbz-γ-t-butyl-L-glutamic acid pentafluorophenyl ester
  • N-Cbz-γ-t-butyl-L-glutamic acid 4-nitrophenyl ester

Uniqueness

Z-Glu(osu)-obzl is unique due to its high reactivity and stability, which makes it an ideal reagent for peptide synthesis. Compared to other similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPBJHNMTZCVEA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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